Dithiobiuret (CAS: 541-53-7) is a highly nucleophilic thioamide dimer that serves as a powerful bidentate chelating agent and sulfur donor in advanced chemical workflows. Unlike simpler monomers, its extended S-N-S coordination framework provides exceptional affinity for soft metals, making it a highly sought-after extractant in hydrometallurgy and a single-source precursor for metal sulfide thin films [1]. In industrial procurement, it is primarily valued for its ability to drive simultaneous precious metal recovery without intermediate scrubbing, its high-efficiency corrosion inhibition in aggressive acidic media, and its role as a potent secondary accelerator that significantly reduces rubber vulcanization times[2].
Attempting to substitute dithiobiuret with its simpler monomer (thiourea) or its oxygen analog (biuret) severely compromises process efficiency and product performance. Biuret lacks the soft sulfur donor atoms required for high-affinity binding to soft precious metals like gold and palladium, rendering it useless in hydrometallurgical extraction [1]. While thiourea is a common baseline alternative, it lacks the bidentate chelation capacity of dithiobiuret, meaning it cannot achieve simultaneous, scrub-free extraction of mixed noble metals and suffers from higher consumption rates. In polymer processing, thiourea exhibits significantly lower nucleophilicity than dithiobiuret, failing to achieve the same drastic reductions in optimum cure time (tc90) when used as a secondary accelerator in rubber vulcanization [2].
In the hydrometallurgical recovery of precious metals from hydrochloric acid media, dithiobiuret derivatives demonstrate exceptional selectivity. Compared to conventional commercial extractants that require multiple discrete stages, dithiobiuret achieves >95% simultaneous extraction of gold and palladium while entirely eliminating the need for a costly scrubbing stage[1]. Furthermore, it maintains this high extraction capacity even in non-halogenated solvents like toluene, and the loaded organic phase can be stripped using acidified thiourea without degrading the extractant [1].
| Evidence Dimension | Extraction efficiency and process stages |
| Target Compound Data | >95% simultaneous Au/Pd extraction, 0 scrubbing stages required |
| Comparator Or Baseline | Conventional commercial extractants requiring separate extraction and scrubbing stages |
| Quantified Difference | Elimination of the scrubbing stage and consolidation of Au/Pd recovery into a single step |
| Conditions | Hydrochloric acid media, non-halogenated organic phase |
Eliminates multi-stage processing and reduces toxic solvent usage, directly lowering capital and operational costs in precious metal recovery operations.
When utilized as a secondary accelerator in binary systems (e.g., alongside TMTD or CBS), dithiobiuret significantly outperforms standard thiourea. Due to its superior nucleophilicity, dithiobiuret drastically reduces the optimum cure time (tc90) of natural rubber and SBR mixes compared to thiourea-based reference formulations [1]. This acceleration is accompanied by an increase in chemical crosslink density, which translates to improved tensile strength and better retention of mechanical properties after thermal aging [1].
| Evidence Dimension | Optimum cure time (tc90) and crosslink density |
| Target Compound Data | Accelerated cure time with improved tensile retention |
| Comparator Or Baseline | Thiourea-based binary accelerator systems |
| Quantified Difference | Substantial reduction in tc90 and higher crosslink density at equivalent loading |
| Conditions | Sulfur vulcanization of natural rubber/SBR at standard curing temperatures |
Enables faster manufacturing throughput and lower energy consumption during rubber curing without compromising the mechanical integrity of the final elastomer.
Dithiobiuret and its organotin complexes serve as highly effective corrosion inhibitors for mild steel in aggressive non-aqueous environments, such as DMSO containing hydrochloric acid. Electrochemical polarization studies reveal that at concentrations as low as 100 ppm, dithiobiurets provide appreciably high percentage inhibition efficiency (IE) through strong pi-electron and multi-heteroatom adsorption [1]. This performance significantly outpaces uninhibited baselines and simpler mono-thio ligands by causing a tremendous decrease in corrosion current density [1].
| Evidence Dimension | Percentage inhibition efficiency (IE) and corrosion current density |
| Target Compound Data | High IE and strong anodic/cathodic shift at 100 ppm |
| Comparator Or Baseline | Uninhibited DMSO-HCl system |
| Quantified Difference | Tremendous decrease in corrosion current density compared to the blank |
| Conditions | Mild steel in DMSO-HCl at 25°C |
Extends the operational lifespan of industrial reaction vessels and piping exposed to severe acidic and non-aqueous environments.
Metal complexes of dithiobiuret feature specific C-S and C-N bond localizations coupled with a wide bidentate bite angle, making them highly efficient single-source precursors for synthesizing metal sulfide (e.g., NiS, CoS, ZnS) thin films [1]. Compared to traditional dual-source precursors that require separate metal and sulfur feeds, dithiobiurets allow for clean thermolysis at lower temperatures in alkylamine solvents, yielding high-purity nanoparticles with well-defined stoichiometry [1].
| Evidence Dimension | Precursor thermolysis efficiency and system complexity |
| Target Compound Data | Clean conversion to metal sulfides via single-source thermolysis |
| Comparator Or Baseline | Traditional dual-source precursor systems |
| Quantified Difference | Eliminates the need for a secondary highly toxic sulfur source (e.g., H2S) and lowers processing temperature |
| Conditions | Thermolysis in hexadecylamine or oleylamine solvents |
Streamlines the chemical vapor deposition (CVD) workflow and improves stoichiometric reproducibility in semiconductor and optoelectronic manufacturing.
Dithiobiuret is the optimal extractant for recovering gold and palladium from electronic waste leachates or primary ores in hydrochloric acid media, as it eliminates the need for intermediate scrubbing stages and operates efficiently in non-halogenated solvents [1].
Employed as a high-performance secondary accelerator in binary systems for natural rubber and SBR, dithiobiuret leverages its high nucleophilicity to shorten optimum cure times and enhance crosslink density, directly increasing manufacturing efficiency [2].
Dithiobiuret is utilized to synthesize well-defined metal complexes (e.g., Zn, Ni, Co) that act as single-source precursors for the low-temperature chemical vapor deposition or thermolysis of metal sulfide nanoparticles and thin films [3].
Acute Toxic